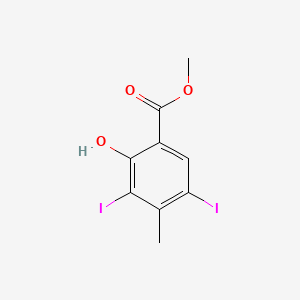
Methyl 2-hydroxy-3,5-diiodo-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-3,5-diiodo-4-methylbenzoate is a chemical compound with the molecular formula C9H8I2O3 It is characterized by the presence of two iodine atoms, a hydroxyl group, and a methyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3,5-diiodo-4-methylbenzoate typically involves the iodination of methyl 4-methylbenzoate followed by hydroxylation. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the desired positions on the benzene ring. The hydroxylation step can be achieved using reagents such as sodium hydroxide or other bases under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and hydroxylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3,5-diiodo-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atoms can be reduced to form less halogenated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the iodine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of methyl 2-oxo-3,5-diiodo-4-methylbenzoate.
Reduction: Formation of methyl 2-hydroxy-4-methylbenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-3,5-diiodo-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which can be used in imaging and diagnostic applications.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-3,5-diiodo-4-methylbenzoate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the iodine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, affecting pathways involved in antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-4-methylbenzoate: Lacks the iodine atoms, resulting in different chemical and biological properties.
Methyl 2-hydroxy-3,5-dichloro-4-methylbenzoate:
Methyl 2-hydroxy-3,5-dibromo-4-methylbenzoate: Contains bromine atoms, which also alter its chemical behavior compared to the diiodo derivative.
Uniqueness
Methyl 2-hydroxy-3,5-diiodo-4-methylbenzoate is unique due to the presence of iodine atoms, which impart distinct reactivity and potential for use in radiopharmaceuticals. The combination of hydroxyl and ester functional groups further enhances its versatility in chemical synthesis and biological applications.
Properties
IUPAC Name |
methyl 2-hydroxy-3,5-diiodo-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2O3/c1-4-6(10)3-5(9(13)14-2)8(12)7(4)11/h3,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGBKNWNKXSLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1I)O)C(=O)OC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.97 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














